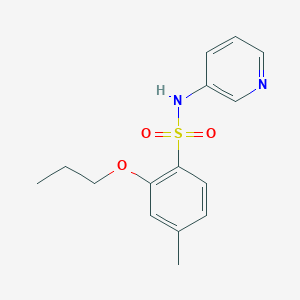
4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been widely studied for its potential use in scientific research. MPB is a sulfonamide compound that has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. This compound has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels and GABA-A receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its ability to modulate the activity of ion channels, which makes it a useful tool for studying the physiology of these channels. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, which makes it a promising compound for drug development.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in certain cell types, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments using this compound.
未来方向
There are several future directions for research on 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide. One area of research could focus on the development of this compound derivatives with improved pharmacological properties. Another area of research could focus on the use of this compound as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in the regulation of ion channels and other physiological processes.
合成方法
The synthesis of 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide involves the reaction of 4-methyl-2-propoxybenzenesulfonyl chloride with 3-pyridinylamine. The reaction is typically carried out in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学研究应用
4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been studied extensively for its potential use in scientific research. It has been shown to have various pharmacological properties, including anti-inflammatory, anticonvulsant, and neuroprotective effects. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and epilepsy.
属性
分子式 |
C15H18N2O3S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
4-methyl-2-propoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-3-9-20-14-10-12(2)6-7-15(14)21(18,19)17-13-5-4-8-16-11-13/h4-8,10-11,17H,3,9H2,1-2H3 |
InChI 键 |
KVXVUGAZMBWWIH-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CN=CC=C2 |
规范 SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)







![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)


